4-(3-Chlorophenoxy)-3-fluoroaniline
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Overview
Description
4-(3-Chlorophenoxy)-3-fluoroaniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline core is substituted with a 3-chlorophenoxy group and a fluorine atom at the 3-position
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with theDopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thereby terminating the action of dopamine .
Mode of Action
Based on the structure and function of similar compounds, it can be hypothesized that this compound may interact with its target protein, possibly leading to changes in the protein’s function or activity .
Biochemical Pathways
Related compounds have been found to influence thedopaminergic system , which plays a crucial role in reward, motivation, memory, and motor control.
Result of Action
Based on the known targets of similar compounds, it can be hypothesized that this compound may influence neurotransmitter levels or receptor activity, potentially leading to changes in neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-chlorophenol and 3-fluoronitrobenzene in the presence of a base such as potassium carbonate to form 4-(3-chlorophenoxy)-3-fluoronitrobenzene.
Reduction: The nitro group in 4-(3-chlorophenoxy)-3-fluoronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-chlorophenoxy)-3-fluoronitrobenzene.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(3-Chlorophenoxy)-3-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenoxy)aniline
- 3-(4-Chlorophenoxy)benzaldehyde
- 4-(3-Chlorophenoxy)piperidine
Uniqueness
4-(3-Chlorophenoxy)-3-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
IUPAC Name |
4-(3-chlorophenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRKMGXZDICCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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